2-(4-Bromophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)pyrimidine
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Overview
Description
2-(4-Bromophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound features a bromophenyl group and an oxolan-2-ylmethylsulfonylmethyl group attached to the pyrimidine ring, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with a halogenated pyrimidine in the presence of a palladium catalyst.
Attachment of the Oxolan-2-ylmethylsulfonylmethyl Group: This step involves the nucleophilic substitution reaction where an oxolan-2-ylmethylsulfonylmethyl halide reacts with the pyrimidine derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the bromine atom under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)pyrimidine: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)pyrimidine: Similar structure but with a fluorine atom instead of bromine.
2-(4-Methylphenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)pyrimidine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 2-(4-Bromophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)pyrimidine imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from its chlorinated, fluorinated, or methylated analogs.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c17-13-5-3-12(4-6-13)16-18-8-7-14(19-16)10-23(20,21)11-15-2-1-9-22-15/h3-8,15H,1-2,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPJDLKWUMFJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)CC2=NC(=NC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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